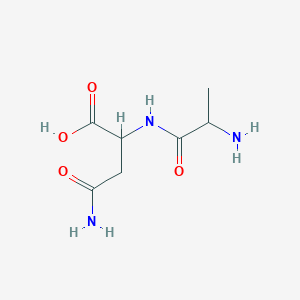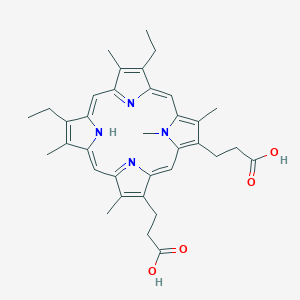
(5-(Trifluorometil)piridin-2-il)metanamina
Descripción general
Descripción
(5-(Trifluoromethyl)pyridin-2-yl)methanamine, also known as 5-TFMP, is a commonly used organic compound in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound has become increasingly important in the development of new drugs and treatments for various diseases.
Aplicaciones Científicas De Investigación
Ligando en Química de Coordinación
(5-(Trifluorometil)piridin-2-il)metanamina: sirve como un ligando versátil en la química de coordinación. Su naturaleza bidentada le permite formar complejos estables con metales de transición. Estos complejos encuentran aplicaciones en catálisis, ciencia de materiales y química bioinorgánica .
Síntesis Orgánica
TFMPH se usa ampliamente en la síntesis orgánica. Actúa como un reactivo para la preparación de compuestos heterocíclicos. Los investigadores aprovechan su estructura única para introducir grupos que contienen flúor en las moléculas, influyendo en las propiedades electrónicas, la solubilidad y la lipofilicidad .
Síntesis de Fármacos
El compuesto se ha empleado en la síntesis de productos farmacéuticos y fármacos. Su grupo trifluorometil confiere propiedades específicas que mejoran la eficacia, la biodisponibilidad y la estabilidad metabólica de los fármacos .
Química Supramolecular
Los derivados de bis(piridin-2-il)amina, incluyendo TFMPH, juegan un papel crucial en la química supramolecular. Forman complejos huésped-huésped, estructuras autoensambladas y polímeros de coordinación. Estas interacciones tienen aplicaciones en reconocimiento molecular, administración de fármacos y nanotecnología .
Propiedades Luminiscentes
Los complejos metálicos de ligandos basados en bis(piridin-2-il)amina presentan propiedades luminiscentes. Los investigadores exploran estos complejos para aplicaciones en sensores, imágenes y optoelectrónica .
Detección de Iones
La estructura única del compuesto le permite unirse selectivamente a iones metálicos. Los investigadores lo utilizan como un sensor para detectar iones metálicos específicos en solución. Esta propiedad encuentra aplicaciones en el monitoreo ambiental y la química analítica .
Safety and Hazards
The safety information for “(5-(Trifluoromethyl)pyridin-2-yl)methanamine” indicates that it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Mode of Action
It has been synthesized via pd-catalyzed amination reactions , suggesting that it may interact with its targets through amine functional groups.
Pharmacokinetics
Some properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is predicted to be BBB permeant . Its lipophilicity (Log Po/w) is 1.36 (iLOGP), 0.63 (XLOGP3), 2.56 (WLOGP), 0.98 (MLOGP), and 1.96 (SILICOS-IT), with a consensus Log Po/w of 1.5 .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOLQUEKRHKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396536 | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164341-39-3 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164341-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














